molecular formula C11H11FN2O B1333684 [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol CAS No. 465514-37-8

[1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol

Cat. No. B1333684
M. Wt: 206.22 g/mol
InChI Key: QJPGMVFNIWHOIY-UHFFFAOYSA-N
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Description

“[1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol” is a chemical compound with the empirical formula C11H11FN2O . It is a solid substance .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various techniques. For instance, hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a fluorophenyl group . The SMILES string representation of the molecule is Cc1c(CO)cnn1-c2ccc(F)cc2 .


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 206.22 . The melting point is reported to be 120°C .

Scientific Research Applications

Synthesis and Structural Characterization

The compound has been utilized in the synthesis and structural characterization of various molecular structures. For instance, Kariuki et al. (2021) synthesized isostructural thiazoles incorporating the compound, providing insights into the conformation and planarity of molecules in these structures (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antipsychotic Potential

Earlier research by Wise et al. (1987) explored derivatives of the compound for potential antipsychotic properties. The study found specific analogues showing central nervous system depressant activity, suggesting a role in developing novel antipsychotic medications (Wise et al., 1987).

Biological Activity Screening

Jadhav et al. (2015) researched the synthesis of derivatives involving the compound and screened them for biological activities. This demonstrates the compound's relevance in developing substances with potential biological applications (Jadhav, Nikumbh, & Karale, 2015).

Ultrasonic Synthesis Advancements

Trilleras et al. (2013) highlighted the use of the compound in ultrasonic-promoted synthesis, indicating its rolein advancing synthetic methodologies for efficient production of derivatives. The study showcased the advantages of using ultrasonics in synthesis, like shorter reaction times and improved yields (Trilleras, Polo, Quiroga, Cobo, & Nogueras, 2013).

Structural Analysis and Crystallization

Research by Liu et al. (2005) involved the compound in the structural analysis and crystallization studies of related chemical structures. This application is crucial for understanding molecular interactions and crystallography (Liu, Ji, Jia, Liu, & Yu, 2005).

Novel Central Nervous System Depressants

Butler, Wise, and Dewald (1984) synthesized a series of compounds related to [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol. These compounds exhibited central nervous system depressant activity and potential anticonvulsant properties, indicating the compound's relevance in CNS research (Butler, Wise, & Dewald, 1984).

Antimicrobial Activity

Kumar et al. (2012) synthesized derivatives of the compound and tested them for antimicrobial activity. This demonstrates its potential application in developing new antimicrobial agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).

X-Ray Diffraction and Molecular Structure

Cao et al. (2010) used the compound in the synthesis of specific methanones and characterized them using X-ray diffraction. Such studies are pivotal for determining molecular structure and properties (Cao, Dong, Shen, & Dong, 2010).

Synthesis of Novel Compounds

Reddy et al. (2012) involved the compound in the synthesis of novel hexahydro-1H-furo[3,4-c]pyran derivatives. The research showcases its role in creating diverse chemical structures with potential applications (Reddy, Sreelatha, Kishore, Borkar, & Yadav, 2012).

Safety And Hazards

The compound is classified as a combustible solid . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[1-(4-fluorophenyl)-5-methylpyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c1-8-9(7-15)6-13-14(8)11-4-2-10(12)3-5-11/h2-6,15H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPGMVFNIWHOIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381703
Record name [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol

CAS RN

465514-37-8
Record name [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Antonsson - 2008 - diva-portal.org
The scope and limitations of nucleophilic substitutions of aryl halides have been studied using ethyl 3-mercaptopropionate as nucleophile and microwave heating. A diversity of …
Number of citations: 0 www.diva-portal.org
M Yadav, JS Rathore - Journal of Asia-Pacific Entomology, 2022 - Elsevier
Bacteria have a particular strategy to invade the host immune system by forming an undetectable dormant state that may resuscitate and cause disease even after inhabiting for years in …
Number of citations: 2 www.sciencedirect.com

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